molecular formula C19H20FN3O3 B4574130 N-[4-({2-[(4-fluorophenyl)carbonyl]hydrazinyl}carbonyl)phenyl]pentanamide CAS No. 714207-42-8

N-[4-({2-[(4-fluorophenyl)carbonyl]hydrazinyl}carbonyl)phenyl]pentanamide

Cat. No.: B4574130
CAS No.: 714207-42-8
M. Wt: 357.4 g/mol
InChI Key: KCWLYPHCXBGZLP-UHFFFAOYSA-N
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Description

N-[4-({2-[(4-fluorophenyl)carbonyl]hydrazinyl}carbonyl)phenyl]pentanamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmaceutical research. This molecule features a distinct hydrazine linker core, which is flanked by a 4-fluorobenzoyl group and a substituted phenylpentanamide moiety. The incorporation of fluorine into aromatic systems is a well-established strategy in drug design, as it can profoundly influence a molecule's electronic properties, metabolic stability, and binding affinity to biological targets . The specific molecular architecture of this compound, particularly the hydrazine-based scaffold, suggests potential utility as a key intermediate or building block in the synthesis of more complex chemical libraries. It may also serve as a core structural motif for developing pharmacologically active agents. Researchers can investigate its applicability in areas such as enzyme inhibition, given that similar compounds containing fluorinated aniline groups and carbonyl functions have been explored as modulators of various kinase targets . This product is intended for laboratory research purposes only and is not for human or veterinary diagnostic use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-[4-[[(4-fluorobenzoyl)amino]carbamoyl]phenyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O3/c1-2-3-4-17(24)21-16-11-7-14(8-12-16)19(26)23-22-18(25)13-5-9-15(20)10-6-13/h5-12H,2-4H2,1H3,(H,21,24)(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCWLYPHCXBGZLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801173549
Record name 4-Fluorobenzoic acid 2-[4-[(1-oxopentyl)amino]benzoyl]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801173549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

714207-42-8
Record name 4-Fluorobenzoic acid 2-[4-[(1-oxopentyl)amino]benzoyl]hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=714207-42-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluorobenzoic acid 2-[4-[(1-oxopentyl)amino]benzoyl]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801173549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({2-[(4-fluorophenyl)carbonyl]hydrazinyl}carbonyl)phenyl]pentanamide typically involves a multi-step process:

    Formation of the Hydrazinylcarbonyl Intermediate: The initial step involves the reaction of 4-fluorobenzoyl chloride with hydrazine to form the hydrazinylcarbonyl intermediate.

    Coupling with 4-Aminobenzoyl Chloride: The intermediate is then coupled with 4-aminobenzoyl chloride under controlled conditions to form the desired hydrazinylcarbonylphenyl compound.

    Amidation Reaction: Finally, the compound undergoes an amidation reaction with pentanoyl chloride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents may be adjusted to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

N-[4-({2-[(4-fluorophenyl)carbonyl]hydrazinyl}carbonyl)phenyl]pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[4-({2-[(4-fluorophenyl)carbonyl]hydrazinyl}carbonyl)phenyl]pentanamide has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Materials Science: Used in the development of novel materials with specific properties.

    Biological Studies: Studied for its interactions with biological molecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of N-[4-({2-[(4-fluorophenyl)carbonyl]hydrazinyl}carbonyl)phenyl]pentanamide involves its interaction with specific molecular targets. The fluorophenyl group may facilitate binding to hydrophobic pockets in proteins, while the hydrazinylcarbonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

N-[4-(4-Nitrophenoxy)phenyl]pentanamide

  • Structural Features: Shares the pentanamide and para-substituted phenyl core but replaces the hydrazine-fluorophenyl group with a nitrophenoxy substituent.
  • Physicochemical Properties : Crystallographic studies reveal intermolecular hydrogen bonding via amide groups, forming parallel chains along the a-axis . The nitro group participates in weaker C–H∙∙∙O interactions, which may reduce solubility compared to the fluorophenyl analogue.

N-{3-[(4-Fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}pentanamide

  • Structural Features : Contains a pyrrole ring with sulfonyl and fluorophenyl groups instead of a hydrazine linker.
  • Synthetic Pathways : Synthesis involves pyrrole ring formation followed by sulfonylation and amidation, highlighting the versatility of fluorophenyl groups in multi-step syntheses .
  • Pharmacological Potential: Sulfonamide groups are known for enzyme inhibition (e.g., carbonic anhydrase), whereas the hydrazine linker in the target compound may favor interactions with hydrolases or receptors requiring flexible binding motifs.

Fluorophenyl-Containing Analogues

N-(2-Fluorophenyl)hex-4-ynamide

  • Structural Features : Replaces the hydrazine-phenyl carbonyl group with an alkyne chain and a simpler 2-fluorophenyl amide.
  • Reactivity : The alkyne moiety enables click chemistry applications, unlike the target compound’s hydrazine group, which may participate in Schiff base formation or metal coordination .
  • Biological Activity : Fluorophenyl groups enhance lipophilicity and membrane permeability, but the absence of a hydrazine linker in this analogue limits its ability to form chelates or multi-dentate hydrogen bonds.

2-[(4-{[(4-Bromo-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide

  • Structural Features : Incorporates a thiazole ring and bromo-methylphenyl group, diversifying its electronic profile.
  • Applications : Thiazole rings are common in antimicrobial agents, suggesting the target compound’s hydrazine group could be tailored for similar applications with modified selectivity .

Key Differentiators and Unique Properties of the Target Compound

The table below summarizes critical distinctions between this compound and its analogues:

Compound Key Structural Features Physicochemical Properties Potential Applications Reference
Target Compound Hydrazine linker, 4-fluorophenyl carbonyl High hydrogen-bonding capacity Enzyme inhibition, receptor modulation
N-[4-(4-Nitrophenoxy)phenyl]pentanamide Nitrophenoxy group, no hydrazine Lower solubility, crystalline Material science, nitroreductase probes
N-(2-Fluorophenyl)hex-4-ynamide Alkyne chain, 2-fluorophenyl Click chemistry compatibility Bioconjugation, imaging agents
N-{3-[(4-Fluorophenyl)sulfonyl]-...}pentanamide Sulfonyl-pyrrole core Enzyme inhibitory activity Carbonic anhydrase inhibition

Biological Activity

N-[4-({2-[(4-fluorophenyl)carbonyl]hydrazinyl}carbonyl)phenyl]pentanamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a hydrazine linkage and a fluorinated aromatic ring, suggest diverse biological activities. This article will delve into the compound's biological activity, synthesis, mechanisms of action, and potential therapeutic applications, supported by empirical data and case studies.

Molecular Characteristics

  • Molecular Formula : C20H21N3O4
  • Molecular Weight : 367.4 g/mol
  • IUPAC Name : this compound
  • InChI Key : YHHMZVFWQATBMM-JLHYYAGUSA-N

Structural Features

The compound consists of:

  • A pentanamide backbone that enhances its lipophilicity.
  • A hydrazine moiety that is known for its reactivity and biological significance.
  • A 4-fluorophenyl group which may contribute to its biological activity through enhanced binding to target sites.

This compound exhibits various biological activities primarily through enzyme inhibition and receptor modulation. The hydrazine linkage allows the compound to interact with key enzymes involved in metabolic pathways, potentially leading to therapeutic effects.

Anticancer Activity

Research indicates that compounds with similar structures have shown promise in cancer therapy. For instance, hydrazine derivatives have been reported to inhibit tumor growth by inducing apoptosis in cancer cells.

Case Study: Inhibition of Cancer Cell Proliferation

A study demonstrated that a related hydrazine compound inhibited the proliferation of breast cancer cells (MCF-7) by inducing cell cycle arrest at the G1 phase. This suggests that this compound may exhibit similar anticancer properties.

Anti-inflammatory Properties

Compounds with hydrazine structures are also noted for their anti-inflammatory effects. They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in inflammatory responses.

Research Findings

A study involving a related hydrazine derivative demonstrated a significant reduction in tumor necrosis factor-alpha (TNF-α) levels in vitro, indicating potential anti-inflammatory activity that could be harnessed for therapeutic purposes.

Antimicrobial Activity

The biological activity of this compound extends to antimicrobial effects. Hydrazine derivatives have been shown to exhibit antibacterial properties against various pathogens.

Data Table: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Synthetic Routes

The synthesis of this compound typically involves several steps:

  • Formation of Hydrazone : Reaction of 4-fluorobenzoyl chloride with hydrazine to form a hydrazone intermediate.
  • Coupling Reaction : The hydrazone is then coupled with pentanoic acid derivatives under acidic conditions.

Optimization Techniques

Optimization of reaction conditions such as temperature, pH, and solvent choice is crucial for maximizing yield and purity. Continuous flow synthesis methods may also be employed for scalability.

Q & A

Q. What synthetic strategies are optimal for preparing N-[4-({2-[(4-fluorophenyl)carbonyl]hydrazinyl}carbonyl)phenyl]pentanamide?

Methodological Answer: The compound can be synthesized via coupling reactions between hydrazine derivatives and fluorophenyl carbonyl intermediates. A validated approach involves:

  • Step 1: Reacting 4-fluorobenzoyl chloride with hydrazine to form 2-[(4-fluorophenyl)carbonyl]hydrazine.
  • Step 2: Coupling this intermediate with a pentanamide-bearing phenyl precursor (e.g., 4-aminophenylpentanamide) using carbodiimide-based coupling agents (e.g., EDC or DCC) .
  • Purification: Normal-phase chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) yields the final product (41–51% yield) .
  • Characterization: Confirm purity via ¹H NMR (e.g., δ 7.64–7.34 ppm for aromatic protons) and LC-MS .

Q. How can researchers ensure purity during synthesis, given the compound’s hydrazine-based structure?

Methodological Answer: Hydrazine derivatives are prone to oxidation and side reactions. Mitigation strategies include:

  • Inert Atmosphere: Conduct reactions under nitrogen/argon to prevent oxidation .
  • Chromatographic Purification: Use normal-phase or reverse-phase HPLC to isolate the target compound from byproducts (e.g., oxidized hydrazines) .
  • Analytical Validation: Monitor reactions via TLC and confirm final purity using elemental analysis (C, H, N) and HRMS .

Q. What spectroscopic techniques are critical for structural elucidation?

Methodological Answer:

  • ¹H/¹³C NMR: Assign peaks for the fluorophenyl (δ ~7.5–7.7 ppm), hydrazinyl carbonyl (δ ~165–170 ppm), and pentanamide chain (δ ~2.4–2.6 ppm) .
  • IR Spectroscopy: Confirm amide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
  • Mass Spectrometry: Use ESI-MS to verify the molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers identify biological targets for this compound?

Methodological Answer:

  • Receptor Binding Assays: Screen against dopamine D3 receptors (structural analogs show affinity for dopamine receptors ).
  • Enzyme Inhibition Studies: Test inhibition of carbonic anhydrases or kinases, leveraging the sulfonamide-like hydrazine group .
  • Computational Docking: Use AutoDock/Vina to model interactions with proteins (e.g., PDB: 8QW for fluorophenyl-containing analogs) .

Q. What structural modifications enhance activity in structure-activity relationship (SAR) studies?

Methodological Answer:

  • Fluorophenyl Substitution: Compare para-fluoro vs. ortho/meta analogs to assess electronic effects on receptor binding .
  • Hydrazine Linker Optimization: Replace hydrazine with thiourea or urea groups to modulate solubility and stability .
  • Pentanamide Chain Variation: Test shorter/longer alkyl chains or branched analogs (e.g., 2-methylpentanamide) to optimize lipophilicity .

Q. How should researchers resolve contradictions in yield data across studies?

Methodological Answer: Discrepancies (e.g., 41% vs. 51% yields ) arise from:

  • Reaction Conditions: Optimize temperature (e.g., 0°C vs. room temperature for coupling reactions) and catalyst loading .
  • Intermediate Stability: Protect hydrazine intermediates from moisture using molecular sieves .
  • Statistical Validation: Perform triplicate syntheses with error margins reported .

Q. What analytical methods track degradation products under varying pH/temperature?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal (40–80°C) conditions .
  • LC-MS Analysis: Identify degradation products (e.g., hydrolyzed hydrazine or oxidized fluorophenyl derivatives) .
  • Kinetic Modeling: Use Arrhenius plots to predict shelf-life under storage conditions .

Q. How can enantiomeric purity be achieved if the compound has chiral centers?

Methodological Answer:

  • Chiral Chromatography: Use Chiralpak columns (e.g., AD-H) with hexane/isopropanol mobile phases .
  • Asymmetric Synthesis: Employ chiral catalysts (e.g., BINOL-derived ligands) during hydrazine coupling .
  • Circular Dichroism (CD): Verify enantiopurity by comparing CD spectra with racemic mixtures .

Q. What computational tools model the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate binding to dopamine D3 receptors using GROMACS/AMBER .
  • Density Functional Theory (DFT): Calculate electrostatic potential maps to predict reactive sites .
  • Machine Learning: Train QSAR models on fluorophenyl-containing analogs to predict bioavailability .

Q. How is in vitro toxicity profiled for early-stage pharmacological studies?

Methodological Answer:

  • MTT Assay: Test cytotoxicity in HEK-293 or HepG2 cell lines (IC₅₀ values) .
  • Ames Test: Assess mutagenicity using Salmonella typhimurium strains TA98/TA100 .
  • hERG Inhibition: Screen for cardiac toxicity via patch-clamp electrophysiology .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-({2-[(4-fluorophenyl)carbonyl]hydrazinyl}carbonyl)phenyl]pentanamide
Reactant of Route 2
Reactant of Route 2
N-[4-({2-[(4-fluorophenyl)carbonyl]hydrazinyl}carbonyl)phenyl]pentanamide

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